L-Valine, N-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is a derivative of the amino acid L-valine, modified with a 4-methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(4-methoxyphenyl)sulfonyl]- typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Sulfonylation: The protected L-valine is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the 4-methoxyphenylsulfonyl group to the amino acid.
Deprotection: Finally, the protecting group is removed to yield the desired compound, L-Valine, N-[(4-methoxyphenyl)sulfonyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced under specific conditions to yield a sulfinyl or sulfhydryl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which L-Valine, N-[(4-methoxyphenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Valine, N-[(4-nitrophenyl)sulfonyl]-: Similar structure but with a nitro group instead of a methoxy group.
L-Valine, N-[(4-chlorophenyl)sulfonyl]-: Contains a chlorine atom instead of a methoxy group.
L-Valine, N-[(4-methylphenyl)sulfonyl]-: Features a methyl group in place of the methoxy group.
Uniqueness
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMULOKFLYVHG-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360684 |
Source
|
Record name | L-Valine, N-[(4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68030-19-3 |
Source
|
Record name | L-Valine, N-[(4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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